molecular formula C11H10N2O3 B3023507 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 61381-36-0

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No. B3023507
CAS RN: 61381-36-0
M. Wt: 218.21 g/mol
InChI Key: AOIOGRLXASIYJK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. This compound is structurally related to various pharmacologically active compounds and is of interest due to its potential medicinal properties, particularly as a scaffold for creating antimicrobial drugs . The molecular similarity with fluoroquinolone antibiotics suggests that derivatives of quinazolinone, such as this compound, could be promising candidates for the development of new antibiotics to combat microbial resistance .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves a one-pot, three-component reaction using isatoic anhydride, an aromatic aldehyde, and ammonium acetate or primary amine catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Another method for preparing related compounds includes the condensation of furancarboxylic acid primary amides with anthranilic acid in the presence of phosphorus oxychloride . These methods provide a basis for the synthesis of this compound and its analogs.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using various analytical techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) and molecular docking studies have been used to investigate the structural and vibrational characteristics of similar compounds . Additionally, X-ray diffraction analysis, IR and PMR spectroscopy, and mass spectrometry have been employed to determine the molecular conformation and the presence of labile hydrogen atoms in related molecules .

Chemical Reactions Analysis

Quinazolinone derivatives participate in a range of chemical reactions, which are essential for their potential biological activities. For example, the synthesis of chiral tetrahydroquinolinyl-oxazoline compounds from quinolinecarboxylic acid and amino alcohols involves a reaction that could be analogous to the chemical transformations of this compound . The reactivity of these compounds can be further explored to understand their interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are crucial for their function as active pharmaceutical ingredients (APIs). Analytical methods such as 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy have been recommended for the quality control of these compounds . These methods can help in identifying specific related substances, by-products of synthesis, and solving the problem of tautomeric forms, which are relevant for the quality control of this compound and its derivatives .

Mechanism of Action

Target of Action

The primary targets of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid are penicillin-binding proteins (PBPs) , specifically PBP1 and PBP2a . These proteins play a crucial role in bacterial cell wall synthesis, making them an important target for antibacterial agents.

Mode of Action

The compound works by inhibiting PBP1 and PBP2a . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death. Interestingly, the compound also binds to the allosteric site of PBP2a, similar to the antibiotic ceftaroline .

Biochemical Pathways

The inhibition of PBPs disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis.

Result of Action

The result of the compound’s action is the death of the bacterial cells . By inhibiting the PBPs, the compound disrupts the cell wall synthesis, leading to cell lysis and death.

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOGRLXASIYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389808
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435345-19-0
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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